Icmt-IN-2
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Overview
Description
Icmt-IN-2 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of several oncogenic proteins, including members of the Ras family .
Preparation Methods
The synthesis of Icmt-IN-2 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired inhibitory activity against ICMT.
Chemical Reactions Analysis
Icmt-IN-2 primarily undergoes reactions typical of small organic molecules:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylated sites.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Icmt-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: this compound is used to study the role of ICMT in cancer cell proliferation and survival. .
Signal Transduction Studies: Researchers use this compound to investigate the post-translational modification of Ras proteins and their role in signal transduction pathways.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting ICMT and related pathways.
Mechanism of Action
Icmt-IN-2 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the C-terminal cysteine residue in CAAX proteins, a modification essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of oncogenic proteins like Ras, leading to their mislocalization and subsequent inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Icmt-IN-2 is unique among ICMT inhibitors due to its specific structure and inhibitory potency. Similar compounds include:
Cysmethynil: An indole-based ICMT inhibitor that also targets the post-translational modification of Ras proteins.
This compound stands out due to its balanced solubility and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26FNO |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |
InChI Key |
RDNZMRILSDPVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
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